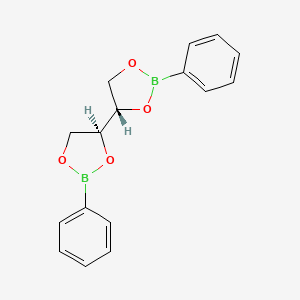
(4S)-2,2'-Diphenyl-4,4'-bi-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes two phenyl groups and a dioxaborolane ring. It is often used as a reagent in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with a suitable diol under specific conditions. One common method includes the use of a catalyst such as palladium to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from reactions involving (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane include various boronic acids, esters, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, electronic materials, and other industrial products.
Mechanism of Action
The mechanism of action of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron center can interact with nucleophiles, electrophiles, and other reactive species, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boron-containing compound used in similar reactions.
2,2’-Bipyridine: A ligand with a similar structure but different reactivity.
Dioxaborolane derivatives: Compounds with variations in the substituents on the dioxaborolane ring.
Uniqueness
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane is unique due to its specific combination of phenyl groups and dioxaborolane ring, which provides a balance of stability and reactivity. This makes it particularly useful in a wide range of chemical reactions and applications.
Properties
CAS No. |
71185-04-1 |
|---|---|
Molecular Formula |
C16H16B2O4 |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
(4S)-2-phenyl-4-[(4S)-2-phenyl-1,3,2-dioxaborolan-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H16B2O4/c1-3-7-13(8-4-1)17-19-11-15(21-17)16-12-20-18(22-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
InChI Key |
NXBKOCIJFFQUKQ-HOTGVXAUSA-N |
Isomeric SMILES |
B1(OC[C@H](O1)[C@@H]2COB(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
B1(OCC(O1)C2COB(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















